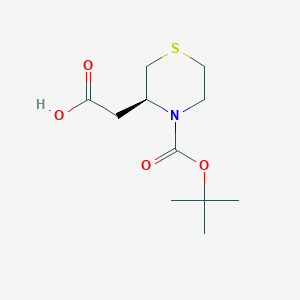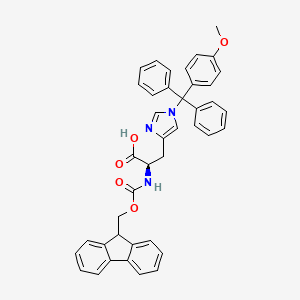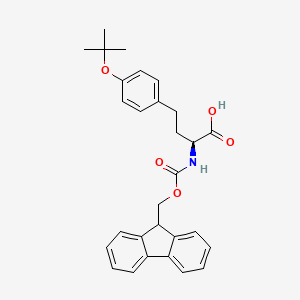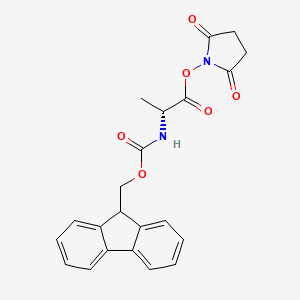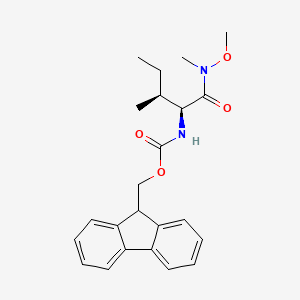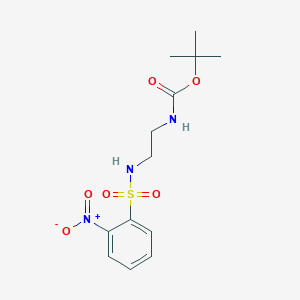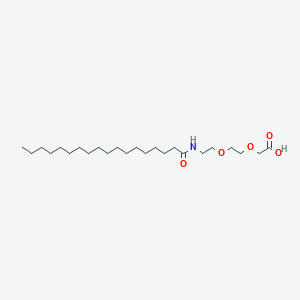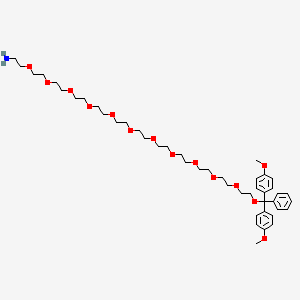
Fmoc-Agb(Pbf,Boc)
概要
説明
Fmoc-Agb(Pbf,Boc) is a complex molecule used in peptide synthesis . It is a Fmoc-protected amino acid derivative that can be used to create arginine-containing peptides . The Fmoc group is one of the most widely used N-protection groups in solid- and solution-phase synthesis .
Synthesis Analysis
Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . Fmoc-Agb(Pbf,Boc) can be used in exactly the same manner as Fmoc-Arg(Pbf)-OH . The synthesis of some peptide sequences can be problematic due to the chemical nature of some amino acids and the many steps and chemical compounds involved .Molecular Structure Analysis
The molecular weight of Fmoc-Agb(Pbf,Boc) is 734.87 g/mol . The IUPAC name is (2S)-4- [ ( (E)- [ (tert-butoxycarbonyl)amino] { [ (2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]imino}methyl)amino]-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid .Chemical Reactions Analysis
The synthesis of Fmoc-Agb(Pbf,Boc) involves multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Physical And Chemical Properties Analysis
Fmoc-Agb(Pbf,Boc) is a white powder with a melting point greater than 63°C . It should be stored at temperatures less than or equal to -4°C .科学的研究の応用
Biochemistry
Fmoc-modified amino acids and short peptides, such as Fmoc-Agb(Pbf,Boc), possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . They can promote the association of building blocks, making them simple bio-inspired building blocks for the fabrication of functional materials .
Pharmaceuticals
Fmoc-Agb(Pbf,Boc) is used as a building block in peptide synthesis . It provides protection to specific functional groups while allowing for efficient peptide bond formation . This makes it a valuable tool in the development of new drugs and therapies .
Medical Research
Fmoc solid-phase peptide synthesis (SPPS) is a widely used method for peptide synthesis . Fmoc-Agb(Pbf,Boc) plays a crucial role in this process, contributing to the production of peptides for various medical research applications .
Chemical Synthesis
Fmoc-Agb(Pbf,Boc) is used in solid-phase peptide synthesis (SPPS), a method of choice for peptide synthesis . It’s used as a building block, providing protection to specific functional groups while allowing for efficient peptide bond formation . This makes it a valuable tool in chemical synthesis .
Material Science
Fmoc-modified amino acids and short peptides, such as Fmoc-Agb(Pbf,Boc), are becoming increasingly important in materials science due to their self-assembling properties . They can be used to fabricate functional materials .
Environmental Science
Fmoc-Agb(Pbf,Boc) contributes to the development of safer methods for peptide synthesis. For instance, N-butylpyrrolidinone (NBP) has proved an excellent alternative solvent to the hazardous DMF for SPPS . This highlights the role of Fmoc-Agb(Pbf,Boc) in promoting environmentally friendly practices in scientific research .
作用機序
Safety and Hazards
将来の方向性
The field of peptide synthesis is continually advancing. For instance, a novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported . This new method is valuable for Fmoc deprotection in the synthesis of complex peptides that contain highly reactive electrophiles .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N4O9S/c1-21-22(2)32(23(3)28-19-38(7,8)50-31(21)28)52(47,48)42-34(41-36(46)51-37(4,5)6)39-18-17-30(33(43)44)40-35(45)49-20-29-26-15-11-9-13-24(26)25-14-10-12-16-27(25)29/h9-16,29-30H,17-20H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42,46)/t30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVFDVTWTKHJQZ-PMERELPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N4O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-l-agb(pbf,boc)-oh | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





